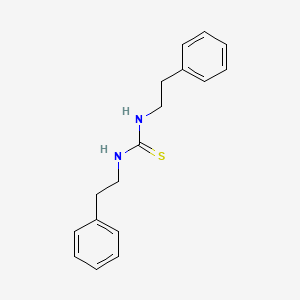

1,3-Bis(2-phenylethyl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H20N2S |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

1,3-bis(2-phenylethyl)thiourea |

InChI |

InChI=1S/C17H20N2S/c20-17(18-13-11-15-7-3-1-4-8-15)19-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,18,19,20) |

InChI Key |

HVCLISLMGLZZDM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=S)NCCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Bis 2 Phenylethyl Thiourea and Its Derivatives

Established Synthetic Pathways for Thiourea (B124793) Compounds

The preparation of thioureas can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern (symmetrical vs. unsymmetrical) and the availability of starting materials.

Isothiocyanate-Mediated Reactions

The most common and versatile method for preparing unsymmetrically substituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. tandfonline.commdpi.com This reaction is typically straightforward, proceeding by the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group. tandfonline.com

The general reaction is as follows: R-N=C=S + R'-NH₂ → R-NH-C(S)-NH-R'

This method's popularity stems from its high efficiency and the commercial availability of a wide variety of isothiocyanates and amines, allowing for the generation of a large library of di- and trisubstituted thioureas. mdpi.commdpi.com The reaction conditions are often mild, with many syntheses occurring at room temperature or with gentle heating in a suitable solvent like ethanol (B145695) or dichloromethane (B109758). tandfonline.commdpi.com For instance, a study on the synthesis of new unsymmetrical 1,3-disubstituted-thioureas involved refluxing an amine and an isothiocyanate in absolute ethanol for a short duration. tandfonline.com This approach is fundamental for creating complex thioureas, including those with chiral centers or specific functional groups designed for biological targets. mdpi.com

| Reactant 1 | Reactant 2 | Product Type | Key Features |

| Isothiocyanate (R-NCS) | Primary/Secondary Amine (R'-NH₂, R'₂NH) | Unsymmetrical di- or trisubstituted thiourea | Highly versatile, mild conditions, wide substrate scope. tandfonline.commdpi.commdpi.com |

| Carbamoyl Isothiocyanate | Amine | N-Acyl-N'-substituted thiourea | Precursor for multisubstituted guanidines. organic-chemistry.org |

Carbon Disulfide-Based Approaches

Carbon disulfide (CS₂) serves as a key C1 synthon for the synthesis of thioureas, particularly for symmetrically 1,3-disubstituted derivatives. mdpi.comorganic-chemistry.org The general method involves the reaction of a primary amine (two equivalents) with carbon disulfide. lnu.edu.cn The reaction mechanism is believed to proceed through the formation of a dithiocarbamate (B8719985) intermediate, which then reacts with another molecule of the amine to yield the symmetrical thiourea and hydrogen sulfide. mdpi.combibliotekanauki.pl

Modifications to this approach allow for the synthesis of unsymmetrical thioureas. By first forming a dithiocarbamate salt from a primary or secondary amine and CS₂ in the presence of a base (like NaOH), and then reacting this intermediate with a different primary amine, unsymmetrical di- and trisubstituted thioureas can be obtained. researchgate.netorganic-chemistry.org This one-pot procedure, often conducted in an aqueous medium, represents a greener alternative to methods requiring hazardous solvents. organic-chemistry.org

Various reagents can be used to promote this reaction. For example, carbon tetrabromide has been shown to efficiently promote the reaction of amines with carbon disulfide to form symmetrical thioureas in good to excellent yields. lnu.edu.cn

| C1 Source | Amine(s) | Product Type | Key Features |

| Carbon Disulfide (CS₂) | One type of primary amine (2 eq.) | Symmetrical 1,3-disubstituted thiourea | Direct method for symmetrical products. mdpi.comlnu.edu.cn |

| Carbon Disulfide (CS₂) | Two different amines | Unsymmetrical di- or trisubstituted thiourea | Often a one-pot, multi-step process. researchgate.netorganic-chemistry.org |

Aminothiocarbonyl Imidazole (B134444) and Related Methods

Due to the toxicity and unpleasant odor of reagents like carbon disulfide and thiophosgene, safer thiocarbonyl transfer reagents have been developed. wikipedia.orgresearchgate.net Among these, 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) is a stable, crystalline solid that serves as an effective substitute for the highly toxic thiophosgene. wikipedia.org TCDI reacts with amines to form thioureas, where the imidazole groups act as good leaving groups. wikipedia.org

Similarly, 1-(methyldithiocarbonyl)imidazole (B1600433) and its N-methyl quaternary salt are efficient reagents for synthesizing mono-, di-, and trisubstituted thioureas under mild conditions. researchgate.net These imidazole-based reagents provide a valuable alternative for synthesizing thioureas when the corresponding isothiocyanate is unavailable or difficult to handle. mdpi.comrsc.org Another related class of reagents includes 1-(alkyl/arylthiocarbamoyl)benzotriazoles, which function as stable isothiocyanate equivalents. mdpi.com

| Reagent | Function | Advantage |

| 1,1'-Thiocarbonyldiimidazole (TCDI) | Thiocarbonyl transfer agent | Safer alternative to thiophosgene. wikipedia.org |

| 1-(Methyldithiocarbonyl)imidazole | Thiocarbonyl transfer agent | Enables synthesis under mild, non-hazardous conditions. researchgate.net |

| 1-(Alkyl/Arylthiocarbamoyl)benzotriazoles | Isothiocyanate equivalent | Stable and effective for thiourea synthesis. mdpi.com |

Specific Synthesis of 1,3-Bis(2-phenylethyl)thiourea

The synthesis of the symmetrical thiourea, this compound, can be efficiently achieved using established methodologies. The most direct pathway involves the reaction of phenethyl isothiocyanate with 2-phenylethylamine. mdpi.com This is a specific example of the isothiocyanate-mediated reactions described previously.

Reaction Scheme:

Phenethyl isothiocyanate reacts with 2-phenylethylamine to yield this compound.

Alternatively, this compound can be synthesized using the carbon disulfide method. In this approach, two equivalents of 2-phenylethylamine are reacted with one equivalent of carbon disulfide. This method is particularly suitable for producing symmetrical thioureas. mdpi.com A study by Maddani and Prabhu outlines a general procedure where an amine is reacted with carbon disulfide and a base in an aqueous medium, which can be adapted for this specific synthesis. organic-chemistry.orgamazonaws.com

The identity of this compound is confirmed through analytical techniques. For instance, spectral data from a synthesis of related compounds provided the following characterization for a similar derivative, 1,3-di-p-tolyl-thiourea, which validates the general structural features. While specific data for the title compound is not detailed in the cited literature, the synthesis of 1,1-diethyl-3-(2-phenylethyl)thiourea yielded a product with a calculated mass that was confirmed by high-resolution mass spectrometry (HRESI-MS), demonstrating the reliability of these synthetic routes. amazonaws.com

| Synthetic Route | Reactants | Product |

| Isothiocyanate-Mediated | Phenethyl isothiocyanate, 2-Phenylethylamine | This compound |

| Carbon Disulfide-Based | 2-Phenylethylamine (2 eq.), Carbon Disulfide | This compound |

Derivatization and Functionalization Strategies of the Thiourea Core

The thiourea core is a versatile platform that can be readily derivatized and functionalized. These modifications are crucial for tuning the molecule's steric and electronic properties, which in turn influences its biological activity and chemical reactivity.

N-Substitution Strategies

N-substitution is the most common strategy for creating a diverse range of thiourea derivatives. This is primarily achieved by carefully selecting the amine and/or isothiocyanate building blocks during the primary synthesis. analis.com.my

Varying Amine and Isothiocyanate Reactants : The isothiocyanate-mediated synthesis is inherently suited for generating vast libraries of N-substituted thioureas. By reacting a single isothiocyanate with a panel of different primary or secondary amines, a series of derivatives with one constant and one variable N-substituent can be produced. mdpi.com Conversely, using a single amine and various isothiocyanates allows for modification of the other N-substituent. This combinatorial approach is a powerful tool in medicinal chemistry for structure-activity relationship (SAR) studies. mdpi.comanalis.com.my

Stepwise Synthesis : Unsymmetrical thioureas can also be built in a stepwise fashion. For example, a primary amine can be converted to a monosubstituted thiourea (R-NH-C(S)-NH₂), which can then be reacted further. However, the direct synthesis from an isothiocyanate and an amine is generally more efficient. mdpi.com

Cyclization Reactions : 1,3-disubstituted thioureas are excellent precursors for the synthesis of various heterocyclic compounds. The thiourea moiety can undergo intramolecular cyclization reactions to form rings such as thiazolidinones, benzimidazoles, and benzothiazoles. researchgate.net For instance, reacting a 1,3-disubstituted thiourea with chloroacetyl chloride can yield 2-imino-4-thiazolidinones. researchgate.net These reactions represent a functionalization of the core thiourea structure into more complex, rigid scaffolds.

The ability to introduce a wide variety of alkyl, aryl, acyl, and heterocyclic groups at the nitrogen atoms underscores the synthetic flexibility of the thiourea core. analis.com.myconicet.gov.ar

Structural Modifications for Tuned Properties

The modification of the basic thiourea scaffold is a key strategy for tuning the compound's biological and chemical properties. By altering substituents on the nitrogen atoms, researchers can modulate factors like acidity, hydrogen bonding capability, and steric hindrance, which in turn influences the compound's efficacy as an inhibitor, catalyst, or sensor. mdpi.comrsc.orgbiointerfaceresearch.com

For instance, studies on N,N'-disubstituted thiourea derivatives have shown that structural changes directly impact their biological activity. In one study, a series of thiourea derivatives were synthesized to inhibit neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS). rsc.org The results indicated that thiourea derivatives generally exhibited higher inhibition than their urea (B33335) counterparts for both isoenzymes. rsc.org Specifically, compound 4g in their series showed significant inhibition of both nNOS (80.6%) and iNOS (76.6%) without affecting the endothelial (eNOS) isoform, highlighting the potential for designing isoform-selective inhibitors through structural tuning. rsc.org

In another example, a library of N,N'-disubstituted thiourea derivatives was designed as potential inhibitors of heat shock protein 70 (HSP70), a target in cancer therapy. nih.gov The inhibitory activity of these compounds against HSP70 ATPase was evaluated, revealing that specific substitutions led to significant inhibition. For example, compound 397 showed a 65.36% inhibition at a 200 μM concentration, demonstrating that targeted structural modifications can lead to potent enzyme inhibitors. nih.gov

Furthermore, the introduction of different functional groups can enhance biological efficacy against various pathogens. A study focusing on anti-leishmanial agents synthesized two generations of N,N'-disubstituted thiourea derivatives. bohrium.com The introduction of a piperazine (B1678402) ring in the second-generation compounds significantly improved both potency and selectivity. bohrium.com Compound 5i , featuring a piperazine moiety, was identified as a highly promising candidate with an IC50 of 1.8 ± 0.5 µM against Leishmania amazonensis. bohrium.com This illustrates how strategic structural alterations can lead to the development of more effective therapeutic agents.

The following table summarizes how structural modifications in various N,N'-disubstituted thioureas affect their biological properties.

| Compound Series | Structural Modification | Tuned Property | Key Finding |

| Kynurenamine Analogs rsc.org | Thiourea vs. Urea moiety | Nitric Oxide Synthase Inhibition | Thioureas showed higher inhibition of nNOS and iNOS than ureas. |

| HSP70 Inhibitors nih.gov | Varied N,N'-substituents | HSP70 ATPase Activity Inhibition | Compound 397 achieved 65.36% inhibition at 200 μM. |

| Anti-leishmanial Agents bohrium.com | Introduction of Piperazine Ring | Potency and Selectivity | Compound 5i showed an IC50 of 1.8 ± 0.5 µM against L. amazonensis. |

| Anti-melanoma Agents tandfonline.com | Varied Phenyl Substituents | Proliferative Inhibition (B16-F10 cells) | Compound 6b exhibited potent activity with an IC50 of 0.33 μM. |

Green Chemistry Approaches in Thiourea Synthesis

In recent years, the chemical industry has increasingly focused on developing environmentally benign synthetic processes. tandfonline.com For the synthesis of 1,3-disubstituted thioureas, this has led to the development of methods that minimize or eliminate the use of hazardous solvents and reagents, reduce reaction times, and simplify purification procedures.

Solvent-free synthesis, often conducted by grinding or "just mixing" reagents, represents a significant advancement in green chemistry. thieme-connect.comasianpubs.orgrsc.org This approach not only reduces waste but can also lead to faster reaction times and higher yields. The mechanochemical click coupling of isothiocyanates and amines has been demonstrated as a quantitative and rapid route to symmetrical and unsymmetrical thioureas by simple manual or electrical ball milling. rsc.org

One study reported the instantaneous synthesis of chiral N,N'-disubstituted thioureas by simply mixing the corresponding primary amines with carbon disulfide at room temperature, achieving quantitative yields without any solvent or catalyst. thieme-connect.com Another green approach involves grinding a mixture of an acid chloride, ammonium (B1175870) thiocyanate, and an arylamine to produce N-aryl-N'-aroyl(acyl)thioureas in good yields within minutes. asianpubs.org These methods are particularly advantageous as they often produce highly pure products, sometimes eliminating the need for further purification. thieme-connect.comrsc.org

Ultrasound irradiation has emerged as a valuable tool for accelerating organic reactions. In the context of thiourea synthesis, sonochemical methods have been shown to be highly efficient, significantly reducing reaction times and improving yields. mdpi.comroyalsocietypublishing.org

An ultrasound-assisted synthesis of 1,3-disubstituted and trisubstituted thioureas was performed using primary amines and carbon disulfide in either water or polyethylene (B3416737) glycol (PEG). mdpi.com The reactions were completed in just 3-6 minutes of sonication, with yields ranging from 60-97%. Notably, the synthesis of 1,3-bis(1-phenylethyl)thiourea, a close analog to this compound, was achieved in 97% yield. mdpi.com Another study detailed a protocol for synthesizing bis-thioureas from isothiocyanates and diamines using ultrasound irradiation, resulting in excellent yields. royalsocietypublishing.org These sonochemical approaches offer a powerful, energy-efficient, and rapid alternative to conventional heating methods.

Using water as a reaction solvent is a cornerstone of green chemistry, offering significant safety and environmental benefits over traditional organic solvents. tandfonline.comorganic-chemistry.orgresearchgate.net Several protocols have been developed for the synthesis of symmetrical 1,3-disubstituted thioureas in an aqueous medium.

One highly efficient method involves the reaction of primary aliphatic amines with carbon disulfide in water at room temperature. tandfonline.com This catalyst-free process provides excellent yields, requires a simple workup, and avoids the formation of side products. tandfonline.com Another approach utilizes the condensation of amines and carbon disulfide in water, which works well for aliphatic primary amines to produce various di- and trisubstituted thioureas. organic-chemistry.orgacs.org This method proceeds through a dithiocarbamate intermediate, avoiding the use of toxic isothiocyanates. organic-chemistry.orgacs.org Researchers have also successfully employed solar energy in conjunction with water as a solvent to synthesize symmetrical N,N'-disubstituted thioureas from primary amines and CS₂, achieving yields of 74% in water alone. researchgate.net

The following table compares different green synthetic methods for N,N'-disubstituted thioureas.

| Method | Reagents | Conditions | Reaction Time | Yield (%) | Reference |

| Solvent-Free | Chiral Amines + CS₂ | "Just Mixing" at RT | Instantaneous | Quantitative | thieme-connect.com |

| Ultrasound-Assisted | Primary Amines + CS₂ | Sonication in PEG | 3-6 min | 60-97% | mdpi.com |

| Aqueous Medium | Aliphatic Amines + CS₂ | Water at RT | N/A | Excellent | tandfonline.com |

| Aqueous/Solar | Aromatic Amines + CS₂ | Water, Sunlight | N/A | 74% | researchgate.net |

Coordination Chemistry and Metal Complexation of 1,3 Bis 2 Phenylethyl Thiourea

Ligating Properties of the Thiourea (B124793) Moiety

The coordination behavior of 1,3-Bis(2-phenylethyl)thiourea is primarily dictated by the electronic and steric properties of its thiourea core and the influence of the phenylethyl substituents.

The thiourea moiety possesses two potential donor sites: the soft sulfur atom and the harder nitrogen atoms. The sulfur atom, with its lone pairs of electrons, is the most common coordination site, acting as a soft base that readily bonds with soft acid metal ions like Ag(I) and Cu(I). Coordination through the nitrogen atoms is also possible, often occurring in conjunction with sulfur to form a chelate ring, or in bridging modes. The presence of two nitrogen atoms allows for various bonding possibilities, including monodentate, bidentate, and bridging coordination.

In this compound, the phenylethyl groups attached to the nitrogen atoms can influence the donor properties. The electron-donating nature of the alkyl chains can enhance the basicity of both the sulfur and nitrogen atoms, potentially strengthening their coordination to metal centers.

Thiourea derivatives can adopt several coordination modes, which are influenced by factors such as the nature of the metal ion, the reaction conditions, and the steric bulk of the substituents on the nitrogen atoms.

Monodentate Coordination: The most prevalent coordination mode for thiourea ligands is monodentate, where only the sulfur atom binds to the metal center. This is particularly common in complexes with soft metal ions. For instance, in many silver(I) and copper(I) complexes with N,N'-disubstituted thioureas, the ligand coordinates solely through the sulfur atom. scienceasia.org

Bidentate (Chelating) Coordination: Thiourea derivatives can also act as bidentate ligands, coordinating through both the sulfur and one of the nitrogen atoms to form a stable chelate ring. This mode is often observed in complexes with harder metal ions like Ni(II) and Cu(II). core.ac.ukmdpi.comnih.gov The formation of a five- or six-membered chelate ring enhances the stability of the resulting complex.

Bridging Coordination: The thiourea ligand can bridge two metal centers, with the sulfur atom coordinating to both. This mode can lead to the formation of polynuclear complexes. The steric hindrance from the phenylethyl groups in this compound might influence the feasibility of this mode.

The coordination behavior of various thiourea derivatives is summarized in the table below, providing insight into the likely coordination modes of this compound.

| Ligand | Metal Ion | Coordination Mode | Reference |

| 1,3-diisopropyl-2-thiourea | Ag(I) | Monodentate (S-coordination) | scienceasia.org |

| General Thiourea Derivatives | Ni(II) | Bidentate (N,S-coordination) | core.ac.uk |

| 1-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Cu(II) | Bidentate (N,S-coordination) | mdpi.comnih.gov |

| Bis(thiourea) | Co(II), Cu(II) | Bidentate (S,S-coordination) | isca.me |

Sulfur and Nitrogen as Donor Atoms

Formation of Metal Complexes with Transition Metals

The interaction of this compound with transition metals is expected to yield a variety of complexes, with the specific outcome depending on the metal ion .

Copper, existing in both +1 and +2 oxidation states, forms a wide range of complexes with thiourea derivatives.

Copper(I) Complexes: As a soft acid, Cu(I) has a strong affinity for the soft sulfur donor of the thiourea ligand. It is anticipated that this compound would react with Cu(I) salts to form complexes where the ligand is primarily S-coordinated. The stoichiometry of these complexes can vary, leading to mononuclear or polynuclear structures. The phenylethyl groups, while not excessively bulky, may influence the nuclearity of the resulting complexes.

Copper(II) Complexes: Copper(II) is a borderline hard acid and can coordinate to both sulfur and nitrogen atoms. Research on the closely related 1-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]thiourea has shown that it forms a bidentate complex with Cu(II), coordinating through the sulfur and one of the nitrogen atoms. mdpi.comnih.gov It is highly probable that this compound would behave similarly, forming a stable five-membered chelate ring with Cu(II).

Silver(I) is a classic soft acid and therefore exhibits a strong preference for coordination with the soft sulfur atom of the thiourea ligand. Studies on various N,N'-disubstituted thioureas have consistently shown the formation of Ag(I) complexes with sulfur-only coordination. scienceasia.org For this compound, it is expected to form complexes with Ag(I) where the ligand acts as a monodentate S-donor. The coordination number of silver in these complexes can vary, leading to linear, trigonal, or tetrahedral geometries depending on the number of coordinated thiourea ligands and the presence of other co-ligands.

Nickel(II), a borderline hard acid, is known to form stable complexes with thiourea derivatives, often featuring bidentate N,S-coordination. core.ac.uk This coordination mode leads to the formation of square planar or octahedral complexes, depending on the number of coordinated ligands and the presence of other ancillary ligands. It is plausible that this compound would react with Ni(II) salts to form chelates, with coordination occurring through the sulfur and one of the nitrogen atoms. The resulting complexes would likely exhibit the characteristic colors associated with Ni(II) in these coordination environments.

Other Metal Ion Coordination

The versatile nature of the thiourea functional group allows for complexation with a variety of other transition metals beyond the platinum group.

Copper(II) Complexes: There is strong evidence for the formation of copper(II) complexes with structurally similar ligands. For instance, the related ligand 1-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]thiourea reacts with CuCl₂ to form a stable 1:2 metal-to-ligand complex. nih.gov In this complex, two monoanionic ligands coordinate to the Cu(II) center in a bidentate fashion through the deprotonated nitrogen and the thiocarbonyl sulfur atoms, resulting in a CuN₂S₂ coordination sphere. nih.gov It is highly probable that this compound would react similarly with Cu(II) salts to form analogous [Cu(L-H)₂] complexes.

Cobalt(II) and Other Metals: The formation of complexes with other divalent metal ions such as Cobalt(II) and Nickel(II) is also well-established for bis(thiourea) ligands. isca.meksu.edu.tr These complexes often exhibit a 1:2 metal-to-ligand ratio, with the ligand coordinating as a bidentate donor through its sulfur atoms, leading to formulations like [Co(L)₂]Cl₂. isca.me Coordination to soft metal ions like Silver(I) is also common, where the thiourea ligand typically bridges metal centers, leading to the formation of polynuclear coordination polymers or discrete clusters. researchgate.net

Elucidation of Coordination Geometries and Structural Aspects of Complexes

The geometry and structural features of metal complexes with this compound can be thoroughly investigated using a combination of spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic Characterization of Complexes

Spectroscopic techniques provide invaluable insight into the coordination mode of the thiourea ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is a primary tool for determining the donor atom. Upon coordination of the thiourea ligand to a metal via the sulfur atom, characteristic shifts in vibrational frequencies are observed. The ν(C=S) band, typically found in the 700-800 cm⁻¹ region, shifts to a lower frequency (by 15-50 cm⁻¹), while the ν(C-N) band (around 1400-1500 cm⁻¹) shifts to a higher frequency. isca.meresearchgate.net This indicates a decrease in the double bond character of the C=S bond and a corresponding increase in the C-N bond order due to electron delocalization upon coordination. If deprotonation occurs for S,N-chelation, the ν(N-H) band (above 3100 cm⁻¹) will disappear. ksu.edu.tr

| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Reason for Shift |

|---|---|---|---|

| ν(N-H) | ~3200 | Largely unchanged or slight shift | N-H bond not directly involved in monodentate S-coordination. |

| ν(C-N) | ~1470 | Shifts to higher frequency | Increased C-N double bond character. |

| ν(C=S) | ~750 | Shifts to lower frequency | Weakening of the C=S bond upon coordination to the metal. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic d⁸ Pd(II) and Pt(II) complexes, NMR spectroscopy is highly informative. In ¹³C NMR spectra, the signal for the thiocarbonyl carbon (C=S) experiences a significant upfield shift upon coordination. tandfonline.com This shift confirms the decrease in the C=S bond order. In ¹H NMR spectra, the protons on the phenylethyl chains, particularly those alpha and beta to the nitrogen atoms, would show chemical shift changes upon complexation, providing further evidence of coordination.

| Compound Type | Typical δ(C=S) (ppm) |

|---|---|

| Free N,N'-dialkylthiourea | ~180-183 |

| Pt(II) or Pd(II) Complex (S-coordinated) | ~170-175 |

UV-Visible Spectroscopy: The electronic spectra of the complexes can help determine the coordination geometry. Square planar Pd(II) and Pt(II) complexes typically exhibit d-d transitions, although these may be obscured by more intense charge-transfer bands. tandfonline.comtandfonline.com

X-ray Crystallographic Analysis of Metal-Thiourea Complexes

Coordination Geometry: For Pd(II) and Pt(II) complexes of N,N'-disubstituted thioureas, a square-planar geometry around the central metal ion is overwhelmingly favored. researchgate.netnih.gov The ligands can arrange in either a cis or trans configuration. For example, in complexes of the type [M(L)₂Cl₂], both isomers are possible, while bidentate chelation in [M(L-H)₂] complexes often results in a cis-S₂N₂ or cis-S₂O₂ geometry. researchgate.neteurjchem.com

Bond Lengths: Crystallographic data consistently show a lengthening of the C-S bond and a shortening of the C-N bonds upon coordination of the thiourea ligand through the sulfur atom, which corroborates the observations from IR and NMR spectroscopy. cdnsciencepub.comtandfonline.com

| Bond | Free Ligand | Pt(II)-Coordinated Ligand |

|---|---|---|

| C-S | ~1.68 - 1.71 | ~1.71 - 1.74 |

| C-N | ~1.33 - 1.35 | ~1.31 - 1.33 |

Supramolecular Structure: Crystal structures of thiourea complexes are often stabilized by extensive intermolecular hydrogen bonding. soton.ac.uk In the case of this compound complexes, N-H···anion or N-H···S interactions would likely play a significant role in assembling the crystal lattice. researchgate.netsoton.ac.uk

Stability and Reactivity Profiles of Metal-Thiourea Complexes

The metal complexes of this compound are expected to exhibit significant stability, but also to participate in characteristic reactions.

Stability: The strong covalent bond between soft metals like Pd(II) and Pt(II) and the soft sulfur atom imparts considerable thermodynamic stability to the resulting complexes. arabjchem.org Thermal analysis of related Co(II) and Cu(II) bis(thiourea) complexes shows they are thermally stable to temperatures as high as 190°C and 340°C, respectively, indicating robust metal-ligand bonding. isca.me However, some complexes, particularly those with chelating ligands, may exhibit instability in aqueous or protic solutions, potentially undergoing hydrolysis. rsc.org In biological systems, sequestration of dinuclear platinum complexes within acidic vesicles has been identified as a reactivity pathway that contributes to drug resistance. nih.gov

Reactivity: Thiourea ligands, once coordinated, can undergo further reactions. Desulfurization, where the C=S bond is cleaved, is a known reaction pathway for some platinum and sulfonylthiourea complexes, which can lead to the formation of metal-sulfido clusters or carbene complexes. tandfonline.com Furthermore, palladium-thiourea complexes have demonstrated significant reactivity as catalysts in C-C coupling reactions, such as the Heck reaction. ajbasweb.com In these catalytic cycles, the thiourea complex acts as a stable and efficient precursor to the active catalytic species.

Supramolecular Chemistry and Crystal Engineering of 1,3 Bis 2 Phenylethyl Thiourea

Hydrogen Bonding Networks in the Solid State

The most significant and ubiquitous interaction in the crystal structures of thiourea (B124793) derivatives is the N—H···S hydrogen bond. wm.eduresearchgate.netwm.edunih.gov This interaction is a cornerstone of their supramolecular chemistry, leading to highly predictable and stable motifs. In 1,3-bis(2-phenylethyl)thiourea, the two N-H groups of the thiourea backbone act as hydrogen bond donors, while the sulfur atom serves as a competent hydrogen bond acceptor.

This donor-acceptor pairing typically results in the formation of a centrosymmetric dimer, characterized by the graph set notation R²₂(8). mdpi.com This motif involves two molecules linked by a pair of N—H···S hydrogen bonds, creating a stable eight-membered ring. This dimerization is a very common feature in symmetrically disubstituted thioureas and is a primary factor in their crystal packing. mdpi.comconicet.gov.ar The strength and geometry of these hydrogen bonds are influenced by the electronic nature of the substituents on the nitrogen atoms.

Beyond the primary N—H···S interactions, the supramolecular architecture of this compound is expected to be further stabilized by a variety of weaker, yet significant, non-covalent forces. The presence of two phenyl rings in the structure makes C—H···π interactions highly probable. In these interactions, the aromatic rings act as π-acceptors for hydrogen atoms from the ethyl chains or adjacent phenyl rings of neighboring molecules.

N—H···S Hydrogen Bonding Interactions

Self-Assembly Principles and Crystal Packing Motifs

The interplay of the aforementioned hydrogen bonding and non-covalent interactions dictates the self-assembly of this compound molecules into well-defined crystal packing motifs. These motifs can range from simple dimeric units to more complex one-, two-, or three-dimensional networks.

As previously mentioned, the formation of N—H···S hydrogen-bonded dimers is the most anticipated self-assembly pattern for this compound. mdpi.com This dimerization effectively creates a larger, more rigid building block which then arranges in the crystal lattice. The stability of this dimeric motif is a key factor that often directs the subsequent crystal packing. In many related structures, these dimers are the fundamental synthon from which the extended solid-state architecture is constructed.

The dimeric units of this compound can further assemble into higher-order structures through weaker interactions. The C—H···π interactions involving the phenylethyl side chains are instrumental in linking these dimers into extended one-dimensional chains or two-dimensional sheets. wm.eduresearchgate.net For instance, the phenyl rings of one dimer can interact with the ethyl groups of an adjacent dimer, leading to a chain-like propagation.

Dimerization Patterns

Influence of Substituents on Supramolecular Architectures

The nature of the substituents attached to the thiourea core has a profound impact on the resulting supramolecular architecture. In the case of this compound, the phenylethyl groups play a critical role in several ways.

Firstly, the steric bulk of the phenylethyl groups can influence the conformation of the thiourea backbone and the geometry of the N—H···S hydrogen bonds. Secondly, the phenyl rings provide sites for C—H···π and potentially π-π stacking interactions, which are absent in simple alkyl-substituted thioureas. nih.gov

Studies on related systems with different aryl substituents have shown that even minor electronic or steric changes can lead to significant variations in the crystal packing. mdpi.comnih.gov For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can alter the charge distribution and thereby the strength of the hydrogen bonds and C—H···π interactions. This, in turn, can lead to different packing motifs, such as herringbone or slipped-stack arrangements. The flexibility of the ethyl linker in this compound also allows for a greater variety of possible conformations and packing arrangements compared to more rigid systems.

Below is a table summarizing the expected key structural features of this compound based on analogies with related compounds.

| Structural Feature | Description | Governing Interactions |

| Primary Motif | Centrosymmetric Dimer | N—H···S Hydrogen Bonds (R²₂(8) graph set) |

| Secondary Interactions | Stabilization of the crystal lattice | C—H···π Interactions, van der Waals forces |

| Extended Structures | Formation of 1D, 2D, or 3D networks | Linkage of dimers via C—H···π and other weak interactions |

| Substituent Influence | The phenylethyl groups introduce steric bulk and sites for π-interactions, influencing conformation and packing. | Steric hindrance, electronic effects of the phenyl ring |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure, geometry, and spectroscopic properties of thiourea (B124793) derivatives.

Density Functional Theory (DFT) Studies on Molecular Structure

DFT calculations are a powerful tool for optimizing the geometry of molecules and predicting their structural parameters. For thiourea derivatives, these calculations help in understanding the bond lengths, bond angles, and dihedral angles that define their three-dimensional structure. uniovi.esresearchgate.net

Studies on similar disubstituted thiourea compounds reveal that the C=S and C-N bond lengths are key parameters. researchgate.netconicet.gov.ar For instance, in related structures, the C=S bond length is typically around 1.673 Å, and the C=O bond length in acylthiourea derivatives is about 1.228 Å. researchgate.net The C-N bond lengths within the thiourea core show partial double bond character due to electron delocalization. researchgate.net

Table 1: Representative Bond Lengths and Angles in Thiourea Derivatives from DFT Calculations

| Parameter | Typical Value (Å) | Typical Value (°) |

| C=S | 1.611 - 1.673 researchgate.net | |

| C-N | 1.321 - 1.391 researchgate.net | |

| C-N-C | 119.1 - 122.1 uniovi.es |

Analysis of Vibrational Frequencies and Spectroscopic Signatures

Theoretical vibrational analysis using DFT allows for the prediction and assignment of infrared (IR) and Raman spectroscopic bands. nih.govacs.org These calculations are crucial for interpreting experimental spectra and understanding the vibrational modes of the molecule. bohrium.com

For thiourea derivatives, characteristic vibrational frequencies include the N-H stretching, C=S stretching, and various bending modes. nih.govresearchgate.net DFT calculations on diphenylthiourea, a structurally related compound, show that N-H stretching frequencies are sensitive to the conformation of the molecule. nih.govacs.org For example, the trans-trans conformation of diphenylthiourea exhibits calculated N-H stretching frequencies around 3480 and 3487 cm⁻¹. acs.org These theoretical predictions aid in the assignment of experimental IR spectra, where diphenylthiourea shows two distinct N-H stretching bands. nih.govacs.org

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Related Diphenylthiourea

| Vibrational Mode | Calculated (DFT) | Experimental (IR) |

| N-H Stretch (trans-trans) | 3480, 3487 acs.org | ~3370, ~3400 acs.org |

| N-H Stretch (cis-trans) | 3468, 3517 nih.gov | - |

Elucidation of Tautomeric Equilibria and Conformational Preferences

Thioureas can exist in different tautomeric and conformational forms. nih.govrsc.orgresearchgate.net Computational studies are vital for determining the relative energies of these forms and understanding the factors that govern their equilibria. nih.govcdnsciencepub.com

For many thiourea derivatives, the thione form is more stable than the iminothiol tautomer. mdpi.com However, the tautomeric equilibrium can be influenced by factors such as pH and the surrounding chemical environment. nih.gov

Conformational analysis of N,N'-disubstituted thioureas often focuses on the rotation around the C-N bonds, leading to different conformers such as cis-cis, cis-trans, and trans-trans. nih.govresearchgate.net DFT calculations have shown that for some diarylthioureas, the cis-trans and trans-trans configurations can coexist. researchgate.net The rotational barrier around the C-N bond in urea (B33335) derivatives has been calculated to be in the range of 8.6 to 9.4 kcal/mol. acs.org Similar barriers are expected for thiourea derivatives. nih.gov

Mechanistic Pathway Analysis

Computational methods are also employed to investigate the role of 1,3-Bis(2-phenylethyl)thiourea in chemical reactions, particularly in catalysis.

Reaction Mechanism Studies in Catalytic Processes

Thiourea derivatives are known to act as organocatalysts, primarily through hydrogen bonding interactions. mdpi.comnih.gov DFT calculations can be used to model the interaction between the thiourea catalyst and the substrates, elucidating the reaction mechanism at a molecular level. conicet.gov.arbeilstein-journals.orgmdpi.com

In bifunctional thiourea-catalyzed reactions, the catalyst can activate both the electrophile and the nucleophile simultaneously. mdpi.combeilstein-journals.org Computational studies help to identify the key transition states and intermediates in the catalytic cycle, providing insights into how the catalyst facilitates the reaction. mdpi.com For instance, in a Michael addition reaction, the thiourea moiety can activate the Michael acceptor through hydrogen bonding, while a basic group on the catalyst deprotonates the Michael donor. mdpi.com

Enantioselectivity Origin in Asymmetric Transformations

In asymmetric catalysis, understanding the origin of enantioselectivity is crucial for the design of more efficient catalysts. mdpi.comprinceton.eduua.es Computational studies play a key role in explaining how a chiral thiourea catalyst directs the formation of one enantiomer over the other. mdpi.combeilstein-journals.org

By calculating the energies of the transition states leading to the different stereoisomers, researchers can determine the preferred reaction pathway. mdpi.com These calculations often reveal that subtle non-covalent interactions, such as hydrogen bonds and steric repulsion, between the catalyst and the substrates in the transition state are responsible for the observed enantioselectivity. mdpi.combeilstein-journals.org For example, in the Friedel-Crafts alkylation of indoles with nitroolefins catalyzed by a chiral thiourea, DFT calculations have shown that the hydroxyl group of the catalyst interacts with the NH group of the indole (B1671886) via hydrogen bonding, directing the nucleophilic attack. mdpi.com

Molecular Interaction Modeling

Computational and theoretical investigations into this compound and its analogs provide significant insights into their molecular behavior and potential interactions. These studies are crucial for understanding the structural features that govern their properties and for guiding the design of new derivatives with specific functionalities.

Non-Covalent Interaction Analysis

The structure and stability of thiourea derivatives, including this compound, are significantly influenced by non-covalent interactions. These weak forces, such as hydrogen bonds and van der Waals interactions, dictate the molecule's conformation and its packing in the solid state.

Thiourea molecules possess N-H groups that act as hydrogen bond donors and a thiocarbonyl sulfur atom that can act as a hydrogen bond acceptor. The flexibility of the C-N bonds allows for different conformations, typically described as cis or trans with respect to the C=S bond. Symmetrically substituted thioureas can exist in trans-trans, cis-trans, and cis-cis configurations. usm.my Theoretical calculations on the structurally similar compound, 1,3-bis(1-(4-methylphenyl)ethyl)thiourea, revealed that the cis-trans configuration can be more stable than the experimentally observed trans-trans form, with stabilizing non-covalent C-H···N and C-H···S interactions being identified. usm.myresearchgate.net

In solution, N-phosphorylated thioureas bearing a 1-phenylethyl group exist in equilibrium between a conformation stabilized by an intramolecular hydrogen bond and dimeric associates formed via intermolecular N–H···S hydrogen bonds. acs.org In the crystalline phase, these chiral thioureas exhibit various types of intermolecular hydrogen bonding, leading to the formation of infinite linear chains or helical structures. acs.org This conformational lability and the competition between different hydrogen bonding motifs can result in polymorphism, where a compound exists in multiple crystalline forms. acs.org

Time-resolved infrared experiments on diphenylthiourea, another related compound, indicate that in the presence of a substrate, only one N-H group forms a strong hydrogen bond with the substrate's carbonyl moiety, while the second N-H group interacts only weakly. nih.gov This highlights the dynamic nature of hydrogen bonding in thiourea catalysis. nih.gov Analysis using techniques like Reduced Density Gradient (RDG) helps visualize and quantify the strength of these non-covalent interactions, distinguishing between strong bonding interactions, weaker van der Waals forces, and non-bonding repulsive interactions. usm.my

Table 1: Calculated Relative Energies of Different Conformations for 1,3-bis(1-(4-methylphenyl)ethyl)thiourea

| Configuration | Relative Energy (eV) | Stabilizing Interactions Noted |

|---|---|---|

| trans-trans | Reference | C-H···S |

| cis-trans | -0.0243 | C-H···N, C-H···S |

| cis-cis | 1.8412 | Pseudo 7-membered ring (repulsive) |

Data sourced from a theoretical study on a structurally similar thiourea derivative. usm.myresearchgate.net

Ligand-Receptor Binding Simulations (non-clinical, e.g., protein interaction with conceptual ligands)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein. This method is instrumental in rationalizing the biological activity of molecules and guiding drug discovery efforts. For thiourea derivatives, docking studies have been employed to understand their interactions with various protein targets.

In a study of 1,3-disubstituted thiourea derivatives, including a close analog of this compound, molecular docking was performed to investigate their affinity for the 5-HT2A and 5-HT2C serotonin (B10506) receptors. uw.edu.pl The simulations revealed that these ligands could adopt distinct binding modes within the receptor's active site. uw.edu.pl For instance, derivatives with a (3-trifluoromethyl)phenyl group, when substituted with a benzyl (B1604629) or a phenylethyl group, were found to penetrate deeply into the binding pocket of the 5-HT2A receptor. uw.edu.pl

Molecular dynamics (MD) simulations can further analyze the stability of the ligand-receptor complex over time. biotech-asia.org These simulations provide insights into the flexibility of the complex and the persistence of key interactions identified through docking. biotech-asia.org For example, an MD simulation on a different thiourea derivative complexed with secretory phospholipase A2 revealed information about the structural stability and mobility of the protein-ligand system. biotech-asia.org

Table 2: Example of Docking Interaction Analysis for a Thiourea Derivative with a Conceptual Protein Target

| Ligand | Protein Target | Key Interacting Residues (Conceptual) | Interaction Type | Docking Score (kcal/mol) |

|---|---|---|---|---|

| 1-benzyl-3-(3-(trifluoromethyl)phenyl)thiourea | 5-HT2A Receptor | Not specified | Hydrogen bonds, Aromatic interactions | Not specified |

| 1-(phenylethyl)thiourea derivative | 5-HT2A Receptor | Not specified | Hydrogen bonds, Aromatic interactions | Not specified |

This table is a conceptual representation based on findings for structurally related thiourea derivatives interacting with the 5-HT2A receptor. uw.edu.pl

These computational models are essential for building structure-activity relationships, helping to identify the key structural features of thiourea derivatives that are responsible for their binding affinity to specific protein targets. uw.edu.pl

Advanced Applications of 1,3 Bis 2 Phenylethyl Thiourea and Its Analogs

Catalytic Applications in Organic Synthesis

The ability of the thiourea (B124793) moiety to form strong hydrogen bonds has positioned 1,3-disubstituted thioureas as powerful organocatalysts. nih.govmdpi.com These catalysts can activate electrophiles and stabilize transition states, facilitating a range of organic reactions with high efficiency and stereoselectivity.

Organocatalysis: Asymmetric Transformations

While specific studies detailing the use of 1,3-bis(2-phenylethyl)thiourea in asymmetric organocatalysis are not extensively documented, the catalytic prowess of its close analogs, such as those derived from phenylethylamine and other chiral amines, provides significant insight into its potential. These catalysts are particularly effective in promoting asymmetric reactions, where the creation of a specific stereoisomer is desired.

The Michael addition, a fundamental carbon-carbon bond-forming reaction, has been a key area for the application of chiral thiourea organocatalysts. nih.govdcu.ie These catalysts activate the Michael acceptor through hydrogen bonding, facilitating the nucleophilic attack of a donor molecule in a stereocontrolled manner. While direct data for this compound is scarce, extensive research on analogous bifunctional thioureas derived from chiral diamines demonstrates their high efficacy. For instance, (R,R)-1,2-diphenylethylenediamine-derived thioureas have been successfully employed in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, affording products with excellent yields and enantioselectivities. rsc.org The phenylethyl groups in the target compound are expected to provide a specific steric environment that can influence the stereochemical outcome of the reaction.

Detailed research findings on analogous thiourea-catalyzed Michael additions are presented in the table below.

| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| (R,R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)cyclohexyl)thiourea | Diethyl malonate | trans-β-Nitrostyrene | 95 | - | 94 | nih.gov |

| Chiral (R,R)-1,2-diphenylethylenediamine-derived thiourea | Methyl 2-oxocyclopentanecarboxylate | trans-β-Nitrostyrene | 98 | >95:5 | 99 | rsc.org |

| Quinine-derived thiourea | Acetylacetone | trans-β-Nitrostyrene | 95 | - | 97 | nih.gov |

| (S)-1-(Naphthalen-1-yl)-3-((S)-1-(pyridin-2-yl)ethyl)thiourea | Isobutyraldehyde | N-Phenylmaleimide | 97 | - | 99 | nih.gov |

The table below summarizes the performance of analogous thiourea catalysts in aldol (B89426) reactions.

| Catalyst | Ketone/Aldehyde Donor | Aldehyde Acceptor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| (S)-1-((S)-1-Phenylethyl)-3-((S)-1-(pyridin-2-yl)ethyl)thiourea | Acetone (B3395972) | 4-Nitrobenzaldehyde | 55 | - | 15 | mdpi.com |

| N-Diaminophosphoryl aminothiourea | γ-Butenolide | N-Methylisatin | up to 46 | up to 20:1 | up to 77 | acs.org |

| L-prolinamide-thiourea | Cyclohexanone | 4-Nitrobenzaldehyde | 98 | 95:5 (syn/anti) | 99 (syn) | nih.gov |

Thiourea derivatives have also been explored as catalysts in various asymmetric cycloaddition reactions, which are powerful methods for the construction of cyclic compounds. rsc.orgnih.gov These catalysts can activate the dienophile or the dipole through hydrogen bonding, thereby controlling the stereochemical outcome of the [4+2], [3+2], and other cycloaddition reactions. For instance, chiral bis-thiourea organocatalysts have been used in photochemical intramolecular [2+2] cycloadditions. nih.govacs.org Although direct application of this compound in this context has not been reported, its structural features suggest it could act as a template or catalyst to induce asymmetry in such transformations.

Aldol Condensations

Ligands in Metal-Catalyzed Reactions

The sulfur atom of the thiourea group in this compound and its analogs can act as a soft donor, enabling it to coordinate with various metal ions. evitachem.comijpcbs.com This property allows these compounds to serve as ligands in metal-catalyzed reactions. The coordination of the thiourea to a metal center can modify the metal's electronic properties and steric environment, thereby influencing the catalytic activity and selectivity of the resulting metal complex. While specific catalytic applications of metal complexes of this compound are not extensively documented, the coordination chemistry of similar N,N'-disubstituted thioureas with metals like palladium, copper, and nickel is well-established. rsc.orgresearchgate.netresearchgate.net These complexes have potential applications in cross-coupling reactions, hydrogenations, and oxidation reactions. For example, palladium(II) complexes of N,N'-disubstituted thioureas have been synthesized and characterized, showing potential for catalytic applications. rsc.org

Chemosensing and Molecular Probes

The ability of the N-H protons of the thiourea group to act as hydrogen-bond donors makes 1,3-disubstituted thioureas, including this compound, excellent candidates for the development of chemosensors, particularly for anions. nih.govresearchgate.netrsc.org The binding of an anion to the thiourea receptor can induce a change in the molecule's conformation or electronic structure, leading to a detectable signal, such as a change in color or fluorescence. While specific studies on this compound as a chemosensor are limited, numerous examples exist for structurally related thiourea derivatives. These sensors have been designed to selectively detect a variety of anions, including fluoride, acetate, and phosphate, which are important in biological and environmental systems. The phenylethyl groups in this compound could influence the binding selectivity and the photophysical properties of the sensor. For instance, phenazine-based bis-thiourea receptors have been shown to effectively and selectively recognize biologically important anions. researchgate.net

The table below provides examples of anions detected by analogous thiourea-based chemosensors.

| Thiourea Receptor | Detected Anion(s) | Signaling Mechanism | Reference |

| Phenazine-based bis-thiourea | F⁻, CH₃COO⁻, H₂PO₄⁻ | Colorimetric and Fluorescent | researchgate.net |

| 1,1'-(Naphthalene-1,8-diyl)-3,3'-dibenzoyl-bisthiourea | F⁻, CN⁻, OH⁻ | Naked-eye detection | conicet.gov.ar |

| Fluorescein-based thiourea derivatives | Carboxylates | Fluorogenic | nih.gov |

Detection of Neutral Analytes

Applications in Materials Science

The capacity of the thiourea group to form strong, directional hydrogen bonds and coordinate with metals makes it a valuable functional unit in materials science. Analogs of this compound can be incorporated as building blocks into polymers and supramolecular assemblies to create materials with tailored properties.

Thiourea derivatives are versatile monomers for the synthesis of various polymers and resins. Polythioureas, which contain the thiourea linkage in their backbone, are a class of sulfur-containing polymers with notable properties such as high refractive index and good coordinating ability for heavy metals. acs.org They can be synthesized through the polymerization of diamines with diisothiocyanates or with carbon disulfide (CS₂). acs.orggatech.edu This approach allows for the creation of polymers with diverse structures and functionalities. acs.org

Thiourea is also a key component in the synthesis of thiourea-formaldehyde (TF) resins. nih.govscientific.net These thermosetting resins are produced by the condensation reaction of thiourea and formaldehyde. scientific.netresearchgate.net The resulting cross-linked materials have applications in heavy metal absorption and as flame retardants. nih.govscientific.net Water-soluble TF resins have been specifically synthesized to immobilize heavy metals like chromium, lead, and cadmium from industrial waste, demonstrating the material's environmental applications. nih.gov

The inherent chemical properties of the thiourea moiety have been harnessed to develop a range of functional materials.

Flame Retardants: Thiourea is used in the production of flame-retardant resins. wikipedia.org These materials often contain phosphorus, nitrogen, and sulfur, elements known for their flame-inhibiting properties. Polythiourea-phosphoric acid-based flame retardants have been successfully applied to cotton fabrics, significantly improving their fire resistance by promoting char formation during combustion. researchgate.netresearchgate.net

Antioxidants: Many thiourea derivatives exhibit significant antioxidant activity. mdpi.comresearchgate.netnih.gov They can act as free radical scavengers, protecting materials and biological systems from oxidative stress. researchgate.net The antioxidant capacity is influenced by the substituents on the thiourea core, with studies showing that the mechanism often involves hydrogen atom transfer to neutralize free radicals. researchgate.net This property is valuable for applications in polymer stabilization and biomedicine.

Supramolecular Frameworks: The strong and directional hydrogen-bonding capability of the N-H groups, combined with the C=S group as a hydrogen-bond acceptor, makes thiourea an excellent building block for supramolecular chemistry. acs.orgresearchgate.net Thiourea derivatives have been used to construct:

Organogels: Low-molecular-weight organogelators based on thiourea can self-assemble in organic solvents to form extensive 3D fibrous networks, entrapping the solvent to create a gel. researchgate.netunimas.myresearchgate.net These materials are often stimuli-responsive, changing their state in response to anions, temperature, or other chemical triggers. acs.orgunimas.my

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): By functionalizing organic linkers with thiourea groups, researchers have developed functional MOFs and COFs. rsc.orgresearchgate.net These porous crystalline materials show enhanced properties for gas adsorption, catalysis, and sensing due to the presence of the thiourea moieties within their structures. researchgate.netrsc.org

Component in Polymer and Resin Synthesis

Agrochemical and Environmental Applications (mechanistic focus, not dosage)

The structural features of 1,3-disubstituted thioureas, characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms, are pivotal to their biological activity. The lipophilicity conferred by the phenylethyl groups in this compound is thought to enhance its ability to penetrate biological membranes, a critical step for its interaction with target sites in pests and pathogens.

Thiourea derivatives have been recognized for their herbicidal potential. evitachem.com The mechanism of action for many N-phenylthioureas is often linked to the inhibition of photosynthesis. Specifically, they can interfere with the Hill reaction in chloroplasts, disrupting the electron transport chain. While direct studies on this compound are limited, analogs with similar N-aryl substitutions have demonstrated this inhibitory activity. The phenylethyl groups may modulate the binding affinity of the molecule to the D1 protein in photosystem II, thereby affecting its herbicidal potency. Some pyrimidine (B1678525) thiourea derivatives have shown significant inhibition of root growth in various plant species. evitachem.com For instance, certain analogs exhibited notable inhibition rates on the root growth of Brassica napus and Digitaria sanguinalis. evitachem.com

Table 1: Herbicidal Activity of Selected Thiourea Analogs

| Compound Analog | Target Species | Observed Effect | Reference |

|---|---|---|---|

| Pyrimidine thiourea derivative | Brassica napus | 81.5% inhibition of root growth | evitachem.com |

| Pyrimidine thiourea derivative | Digitaria sanguinalis | 81% inhibition of root growth | evitachem.com |

The fungicidal action of thiourea derivatives is often attributed to their ability to chelate essential metal ions required for fungal enzymatic activity or to interfere with fungal respiration and cell division. The sulfur atom in the thiourea moiety is a key player, potentially interacting with sulfhydryl groups in fungal enzymes and proteins, leading to their inactivation. The lipophilic nature of the phenylethyl groups in this compound would facilitate its passage through the fungal cell wall and membrane. Symmetrical and unsymmetrical 1,3-disubstituted thioureas have demonstrated notable antifungal activity.

Thiourea compounds have been investigated as potent insecticides, particularly against sap-feeding insects. The proposed mechanism for some thiourea insecticides involves the in-vivo conversion to their corresponding carbodiimide, which then acts as an inhibitor of mitochondrial respiration by targeting the enzyme ATPase. Analogs of this compound, especially those with diarylethane head groups, have shown considerable activity against pests like Myzus persicae (green peach aphid) and Bemisia tabaci (sweetpotato whitefly). The structural characteristics of the substituents on the nitrogen atoms significantly influence the compound's toxicity to specific insect species.

Table 2: Insecticidal Activity of Thiourea Analogs

| Compound Analog | Target Insect | Activity Level | Reference |

|---|---|---|---|

| Diaryl-ethane thiourea | Myzus persicae | Excellent | |

| Diaryl-ethane thiourea | Bemisia tabaci | Excellent |

Fungicidal Efficacy

Antimicrobial Efficacy Studies: In Vitro Investigations

The antimicrobial properties of thiourea derivatives are well-documented, with their efficacy being highly dependent on the nature of the substituents attached to the thiourea core.

The antibacterial mechanism of thioureas is multifaceted. It can involve the disruption of the bacterial cell wall and membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The presence of aromatic and alkyl groups, such as the phenylethyl groups in this compound, can enhance the lipophilicity of the molecule, promoting its uptake by bacterial cells. Studies on various thiourea derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown high inhibitory action against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some analogs against Gram-positive cocci have been observed in the range of 0.5–8 μg/ml.

Table 3: In Vitro Antibacterial Activity of Selected Thiourea Derivatives

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Trifluoromethylphenyl derivative | Staphylococcus aureus (MRSA) | 4-8 | |

| 3,4-dichlorophenyl derivative | Staphylococcus aureus (MRSA) | 4-8 | |

| Trifluoromethylphenyl derivative | Staphylococcus epidermidis (MRSE) | 0.5-2 |

Similar to their antibacterial action, the antifungal efficacy of thiourea derivatives is linked to their ability to disrupt fungal cell integrity and metabolic processes. The sulfur atom is crucial for interacting with fungal-specific enzymes and proteins. In vitro studies of various N-substituted thiourea derivatives have shown promising activity against a range of fungal pathogens, including Candida species. The structural design, particularly the nature of the substituents on the nitrogen atoms, plays a critical role in determining the spectrum and potency of the antifungal effect. For instance, the introduction of heterocyclic rings to the thiourea moiety has been shown to increase their potency.

Antiviral Activity

Thiourea derivatives, a class of compounds to which this compound belongs, have demonstrated notable potential as antiviral agents. Research into these compounds has revealed a spectrum of activity against various plant and human viruses. The structural flexibility of the thiourea scaffold allows for the synthesis of diverse analogs with tailored antiviral properties.

A significant body of research has focused on the antiviral effects of thiourea derivatives against the Tobacco Mosaic Virus (TMV), a widespread and economically damaging plant pathogen. acs.orgnih.govacs.org Studies have shown that certain chiral thiourea derivatives containing an α-aminophosphonate moiety exhibit significant curative effects against TMV. acs.org For instance, compounds have demonstrated inhibitory rates comparable to the commercial antiviral agent Ningnanmycin. acs.org The antiviral efficacy of these compounds is often influenced by their stereochemistry, with specific enantiomers showing greater activity. acs.orgnih.gov

Beyond plant viruses, thiourea derivatives have also been investigated for their activity against human viruses, including Human Immunodeficiency Virus (HIV). nih.govbenthamdirect.com Some chiral naphthyl thioureas have been identified as non-nucleoside inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. nih.gov Again, the chirality of these molecules plays a crucial role in their inhibitory potency, with (R)-enantiomers showing lower IC50 values compared to their (S)-enantiomer counterparts. nih.gov Furthermore, certain thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold have shown activity against HIV-1 and Coxsackievirus B5. nih.gov

The following table summarizes the antiviral activity of selected thiourea analogs against TMV.

Table 1: Antiviral Activity of Selected Thiourea Analogs against Tobacco Mosaic Virus (TMV)

| Compound/Analog | Virus | Activity Type | Inhibition Rate (%) at 500 µg/mL | EC50 (µg/mL) | Reference |

|---|---|---|---|---|---|

| Chiral Thiourea Derivative 8g | TMV | Curative | 54.8 | 227.0 | acs.org |

| Chiral Thiourea Derivative 8e | TMV | Curative | 50.5 | 413.9 | acs.org |

| Chiral Thiourea Derivative 8k | TMV | Curative | 50.4 | Not Reported | acs.org |

| Chiral Thiourea Derivative 8m | TMV | Curative | 50.4 | Not Reported | acs.org |

| Chiral Thiourea 3l | TMV | Protection | 60.1 | Not Reported | nih.gov |

| Chiral Thiourea 3l | TMV | Curative | 56.7 | Not Reported | nih.gov |

| Chiral Thiourea 3n | TMV | Protection | 62.8 | Not Reported | nih.gov |

| Chiral Thiourea 3n | TMV | Curative | 53.6 | Not Reported | nih.gov |

| Optimal Compound (R,R)-20 | TMV | In vitro | 75 | Not Reported | acs.org |

| Optimal Compound (R,R)-20 | TMV | Inactivation | 71 | Not Reported | acs.org |

| Optimal Compound (R,R)-20 | TMV | Curative | 73 | Not Reported | acs.org |

| Optimal Compound (R,R)-20 | TMV | Protection | 69 | Not Reported | acs.org |

Mechanistic Insights into Antimicrobial Action

The antimicrobial effects of thiourea derivatives are underpinned by several distinct mechanisms of action, primarily involving the inhibition of essential microbial enzymes and interference with cellular structures. These mechanisms provide a basis for the development of novel antimicrobial agents to combat resistant pathogens.

A prominent mechanism of action for the antibacterial activity of thiourea analogs is the inhibition of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. pjmonline.orgnih.govbohrium.com These enzymes are crucial for bacterial DNA replication, repair, and segregation. By inhibiting these enzymes, thiourea derivatives disrupt these vital cellular processes, leading to bacterial cell death. Molecular docking studies have suggested that substituents with nucleophilic and polar characteristics, such as trifluoromethyl and nitro groups, can enhance the interaction with the target proteins, thereby improving inhibitory activity. nih.gov

Another significant antimicrobial mechanism is the inhibition of biofilm formation. nih.govpjmonline.org Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Certain thiourea derivatives have been shown to effectively inhibit biofilm formation in both methicillin-resistant and standard strains of Staphylococcus epidermidis. nih.govpjmonline.org The presence of a halogen atom, particularly at the 3rd position of a phenyl group, appears to be important for this anti-biofilm activity. nih.gov

In the context of antiviral action against TMV, one proposed mechanism involves the inhibition of the polymerization of the virus's capsid protein (CP). nih.gov The capsid protein is essential for encapsulating and protecting the viral genome. By interfering with its assembly, thiourea derivatives can prevent the formation of new, infectious virus particles. nih.gov Furthermore, treatment with some thiourea compounds has been observed to enhance the activity of resistance enzymes in host plants, such as phenylalanine ammonia-lyase (PAL), peroxidase (POD), and superoxide (B77818) dismutase (SOD), suggesting an indirect antiviral effect through the potentiation of the plant's own defense mechanisms. nih.gov

The following table outlines the mechanistic targets of various thiourea analogs.

Table 2: Mechanistic Insights into the Antimicrobial Action of Thiourea Analogs

| Compound Class/Analog | Microbial Target | Mechanism of Action | Organism(s) | Reference |

|---|---|---|---|---|

| Disubstituted Thioureas | Topoisomerase IV | Enzyme Inhibition | Gram-positive pathogens | pjmonline.org |

| 1-allyl-3-benzoylthiourea analogs | DNA gyrase subunit B | Enzyme Inhibition | Staphylococcus aureus (MRSA), Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa | nih.gov |

| Thiourea derivatives with thiadiazole, imidazole (B134444), and triazine moieties | DNA gyrase, Topoisomerase IV | Enzyme Inhibition | Escherichia coli | bohrium.com |

| Thiourea derivatives with a 2-aminothiazole scaffold | Biofilm Formation | Inhibition | Staphylococcus epidermidis (including MRSE) | nih.gov |

| Novel thiourea containing chiral phosphonate | TMV Capsid Protein | Inhibition of Polymerization | Tobacco Mosaic Virus | nih.gov |

Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups within 1,3-Bis(2-phenylethyl)thiourea. The FTIR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds. For thiourea (B124793) derivatives, key spectral regions include the N-H stretching vibrations, which typically appear as broad bands in the range of 3200–3400 cm⁻¹. The thiocarbonyl (C=S) stretching vibration is another crucial marker, generally observed between 1250 cm⁻¹ and 1350 cm⁻¹. Additional significant peaks correspond to the N-C=S and C-N fragments, which can be found around 1280 cm⁻¹ and 1500 cm⁻¹, respectively. researchgate.net The presence of the phenylethyl groups would be confirmed by C-H stretching vibrations from the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic ethyl chains (typically below 3000 cm⁻¹).

Raman spectroscopy provides complementary information to FTIR and is particularly effective for analyzing the non-polar bonds and symmetric vibrations within the molecular structure. For this compound, the C=S stretching vibration is a key feature, often appearing in the 600-700 cm⁻¹ range, though coupling effects can influence its exact position. researchgate.net The aromatic rings of the phenylethyl moieties would produce characteristic signals, including the C-C stretching modes within the ring. Like FTIR, Raman spectroscopy is a valuable tool for confirming the presence of the core thiourea structure and the appended substituent groups. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules like this compound in solution. It provides precise information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy identifies the different types of protons in the molecule based on their unique chemical environments. For this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the protons of the ethyl chain, the phenyl rings, and the N-H groups of the thiourea moiety. amazonaws.com

The protons of the ten aromatic hydrogens on the two phenyl rings typically appear as a complex multiplet in the range of δ 7.1-7.3 ppm. amazonaws.com The ethyl groups give rise to two signals: a triplet for the four methylene (B1212753) protons adjacent to the phenyl rings (Ar-CH₂) and a quartet for the four methylene protons adjacent to the nitrogen atoms (N-CH₂). amazonaws.com The N-H protons of the thiourea group are often observed as a broad singlet. amazonaws.com

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.1-7.3 | Multiplet (m) | 10H | Aromatic protons (C₆H₅) |

| 6.1 | Broad Singlet (brs) | 2H | N-H protons |

| 3.6 | Quartet (q) | 4H | Methylene protons (-CH₂-N) |

| 2.8 | Triplet (t) | 4H | Methylene protons (Ar-CH₂) |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon atoms in the molecule. The spectrum for this compound shows signals for the thiocarbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl chains. amazonaws.com The most downfield signal corresponds to the thiocarbonyl carbon (C=S), which is highly deshielded and appears around δ 181.6 ppm. amazonaws.com The carbon atoms of the phenyl rings resonate in the typical aromatic region (δ 126-139 ppm). The two distinct methylene carbons of the ethyl chains appear in the aliphatic region of the spectrum. amazonaws.com

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 181.6 | Thiocarbonyl carbon (C=S) |

| 138.2 | Quaternary aromatic carbon (Ar-C) |

| 128.7 | Aromatic C-H |

| 128.6 | Aromatic C-H |

| 126.7 | Aromatic C-H |

| 45.3 | Methylene carbon (-CH₂-N) |

| 35.0 | Methylene carbon (Ar-CH₂) |

For unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons, confirming the coupling between the two methylene groups (-CH₂-CH₂-) in the phenylethyl side chains.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton signals at δ 2.8 and 3.6 ppm to their corresponding carbon signals at δ 35.0 and 45.3 ppm, respectively.

These advanced methods, while not always reported in initial syntheses, are standard practice for the rigorous structural verification of novel or complex organic compounds. mdpi.comtandfonline.com

¹³C NMR Spectroscopic Analysis

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRESI-MS) has been utilized to confirm the molecular formula of this compound. The analysis provides a precise measurement of the mass-to-charge ratio of the sodium adduct of the molecule.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂S |

| Adduct | [M+Na]⁺ |

| Calculated m/z | 307.1245 |

| Found m/z | 307.1245 |

X-ray Diffraction Techniques

Single Crystal X-ray Diffraction for Solid-State Structure

Powder X-ray Diffraction for Crystalline Phase Analysis

Specific powder X-ray diffraction (PXRD) patterns for the crystalline phase analysis of this compound have not been reported in the available literature. This technique is typically used to identify crystalline phases and to determine the degree of crystallinity of a bulk sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) absorption properties of this compound have not been detailed in the reviewed scientific literature. UV-Vis spectroscopy is a technique that provides information about the electronic transitions within a molecule. For thiourea derivatives, typical spectra show absorption bands corresponding to π → π* and n → π* transitions of the chromophoric thiocarbonyl group and any associated aromatic systems.

Fluorescence Spectroscopy

Information regarding the fluorescence properties of this compound, such as its excitation and emission spectra, quantum yield, and fluorescence lifetime, is not available in the surveyed literature. While some thiourea derivatives are known to be fluorescent and are used as fluorescent probes, the specific fluorescence characteristics of this compound have not been documented.

Elemental Analysis Techniques

Elemental analysis of this compound has been performed to determine its elemental composition and to verify its purity. The experimentally found percentages of carbon, hydrogen, nitrogen, and sulfur are in close agreement with the calculated values for the molecular formula C₁₇H₂₀N₂S.

Table 2: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 71.79 | 71.59 |

| Hydrogen (H) | 7.09 | 6.90 |

| Nitrogen (N) | 9.85 | 9.62 |

| Sulfur (S) | 11.27 | 11.22 |

Future Research Directions and Emerging Opportunities

Rational Design of Next-Generation Thiourea (B124793) Derivatives

The foundational structure of 1,3-Bis(2-phenylethyl)thiourea offers a versatile platform for the rational design of new derivatives with tailored functionalities. Future research will likely focus on systematic modifications of the phenyl rings and the ethyl linkers to fine-tune the compound's properties. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings can significantly alter the acidity of the N-H protons of the thiourea moiety, a critical factor in its catalytic activity. rsc.orgrsc.org

The synthesis of such derivatives can be achieved through established synthetic routes, typically involving the reaction of the corresponding isothiocyanate with an amine. nih.govmdpi.com Structure-activity relationship (SAR) studies will be crucial in this context to correlate specific structural modifications with observed performance in catalysis or sensing. mdpi.com By systematically altering substituents, researchers can build a comprehensive understanding of how molecular architecture influences function, paving the way for the development of highly optimized thiourea-based systems.

Table 1: Proposed Substituent Modifications on the Phenyl Ring of this compound and their Potential Effects

| Substituent Position | Substituent Type | Potential Effect on N-H Acidity | Anticipated Impact on Catalytic Activity |

| para | Electron-withdrawing (e.g., -NO₂, -CF₃) | Increase | Enhanced activation of electrophiles |

| para | Electron-donating (e.g., -OCH₃, -CH₃) | Decrease | Altered substrate binding and selectivity |

| ortho | Bulky group (e.g., -tBu) | Moderate increase | Introduction of steric hindrance for stereoselectivity |

Exploration of Novel Catalytic Transformations

Thiourea derivatives are renowned for their ability to act as hydrogen-bond donors in organocatalysis, activating electrophiles and stabilizing transition states. While the catalytic potential of many thioureas has been explored, the specific applications of this compound are less documented, representing a significant area for future investigation.